1-Cyclobutyl-3-(prop-2-en-1-yl)benzene 1-Cyclobutyl-3-(prop-2-en-1-yl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17673503
InChI: InChI=1S/C13H16/c1-2-5-11-6-3-9-13(10-11)12-7-4-8-12/h2-3,6,9-10,12H,1,4-5,7-8H2
SMILES:
Molecular Formula: C13H16
Molecular Weight: 172.27 g/mol

1-Cyclobutyl-3-(prop-2-en-1-yl)benzene

CAS No.:

Cat. No.: VC17673503

Molecular Formula: C13H16

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclobutyl-3-(prop-2-en-1-yl)benzene -

Specification

Molecular Formula C13H16
Molecular Weight 172.27 g/mol
IUPAC Name 1-cyclobutyl-3-prop-2-enylbenzene
Standard InChI InChI=1S/C13H16/c1-2-5-11-6-3-9-13(10-11)12-7-4-8-12/h2-3,6,9-10,12H,1,4-5,7-8H2
Standard InChI Key ZCOJFLPVYYTLQS-UHFFFAOYSA-N
Canonical SMILES C=CCC1=CC(=CC=C1)C2CCC2

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Basic Descriptors

1-Cyclobutyl-3-(prop-2-en-1-yl)benzene is defined by the systematic name reflecting its substituent positions and functional groups. Key identifiers include:

PropertyValueSource
CAS Registry Number1596906-86-3
Molecular FormulaC13H16\text{C}_{13}\text{H}_{16}
Molecular Weight172.27 g/mol
IUPAC Name1-Cyclobutyl-3-(prop-2-en-1-yl)benzene

The cyclobutyl group introduces ring strain due to its 90° bond angles, while the allyl substituent contributes unsaturation, influencing the compound’s reactivity .

Structural Features and Isomerism

The benzene ring’s 1,3-disubstitution pattern creates a meta relationship between the cyclobutyl and allyl groups. This arrangement minimizes steric hindrance compared to ortho substitution. Potential isomerism includes:

  • Stereoisomerism: The cyclobutane ring’s puckered conformation could lead to chair-like or boat-like diastereomers, though rapid ring flipping at room temperature may render them indistinguishable .

  • Regioisomerism: Substitution at alternative positions (e.g., 1,4 or 1,2) would yield distinct compounds with differing electronic and steric profiles .

Synthesis and Reaction Pathways

Synthetic Methodologies

While no direct synthesis of 1-cyclobutyl-3-(prop-2-en-1-yl)benzene is reported, analogous routes for cyclobutyl- and allyl-substituted aromatics provide plausible strategies:

  • Friedel-Crafts Alkylation: Cyclobutylcarbinyl chloride could react with benzene under Lewis acid catalysis (e.g., AlCl₃) to form 1-cyclobutylbenzene, followed by allylation via electrophilic substitution .

  • Cross-Coupling Reactions: A Suzuki-Miyaura coupling between 3-allylphenylboronic acid and cyclobutyl bromide offers a transition metal-catalyzed route (e.g., Pd(PPh₃)₄) .

  • Diels-Alder Approaches: Cyclobutene derivatives might serve as dienophiles in [4+2] cycloadditions with conjugated dienes, though this method is more common for six-membered ring formation .

A notable precedent involves the iron(III) chloride-catalyzed dimerization of 1,1,3-trisubstituted prop-2-yn-1-ols to form indenes, highlighting the reactivity of cyclobutyl-propargyl systems under acidic conditions . Adapting this protocol by replacing propargyl alcohols with allylic precursors could yield the target compound.

Reaction Mechanisms

The allyl group’s electron-rich nature predisposes it to electrophilic attack, while the cyclobutane ring may participate in strain-driven ring-opening reactions. Key transformations could include:

  • Electrophilic Aromatic Substitution: Nitration or sulfonation at the benzene ring’s remaining positions, directed by the cyclobutyl group’s moderate electron-donating effect .

  • Oxidative Cleavage: Ozonolysis of the allyl group would yield a diketone, enabling further functionalization .

  • Cycloadditions: The allyl moiety could engage in [3+2] cycloadditions with nitrones or diazo compounds to form five-membered heterocycles .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct NMR data for 1-cyclobutyl-3-(prop-2-en-1-yl)benzene are unavailable, related compounds provide benchmarks:

  • 1H^1\text{H} NMR:

    • Cyclobutyl protons: δ 1.77–2.37 ppm (multiplet, CH₂ and CH groups) .

    • Allyl protons: δ 5.10–5.30 ppm (vinyl CH₂) and δ 5.80–6.00 ppm (CH=CH₂) .

    • Aromatic protons: δ 7.20–7.60 ppm (multiplet, C₆H₅) .

  • 13C^{13}\text{C} NMR:

    • Cyclobutyl carbons: δ 16–47 ppm .

    • Allyl carbons: δ 115–140 ppm (sp² carbons) .

    • Aromatic carbons: δ 120–135 ppm .

Mass Spectrometry and Infrared Spectroscopy

  • Mass Spec (EI): Predicted molecular ion at m/z 172.27, with fragmentation peaks at m/z 115 (loss of cyclobutane) and m/z 91 (tropylium ion) .

  • IR: Stretches at ~3050 cm⁻¹ (C-H aromatic), 1640 cm⁻¹ (C=C allyl), and 1450 cm⁻¹ (cyclobutane ring vibrations) .

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